Cas no 133225-36-2 (7-Chloro-5-nitro-benzooxazole)
7-Chloro-5-nitro-benzooxazole Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-5-nitrobenzo[d]oxazole
- 7-chloro-5-nitro-1,3-benzoxazole
- 7-Chloro-5-nitro-benzooxazole
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- Inchi: 1S/C7H3ClN2O3/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H
- InChI Key: HWBXAXYHJHRZNP-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1OC=N2)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 220
- XLogP3: 2.2
- Topological Polar Surface Area: 71.8
7-Chloro-5-nitro-benzooxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494101-1g |
7-Chloro-5-nitrobenzo[d]oxazole |
133225-36-2 | 97% | 1g |
$446 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610437-1g |
7-Chloro-5-nitrobenzo[d]oxazole |
133225-36-2 | 97% | 1g |
¥3087.0 | 2023-04-03 |
7-Chloro-5-nitro-benzooxazole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 7-Chloro-5-nitro-benzooxazole
Professional Introduction to Compound with CAS No. 133225-36-2 and Product Name: 7-Chloro-5-nitro-benzooxazole
7-Chloro-5-nitro-benzooxazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 133225-36-2, this compound represents a unique structural motif that combines both chloro and nitro substituents on a benzooxazole core. The benzooxazole scaffold itself is well-documented for its biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. The introduction of chloro and nitro groups at specific positions on the benzooxazole ring introduces additional electronic and steric properties, which can modulate the compound's reactivity and biological efficacy.
The synthesis of 7-Chloro-5-nitro-benzooxazole involves a series of well-established organic reactions, including nitration and chlorination processes. These transformations are typically conducted under controlled conditions to ensure high yield and purity. The presence of both electron-withdrawing nitro and electron-donating chloro groups makes this compound a versatile intermediate in the development of more complex molecules. In recent years, there has been a growing interest in exploring such intermediates for their potential in drug discovery, particularly due to their ability to interact with biological targets in novel ways.
One of the most compelling aspects of 7-Chloro-5-nitro-benzooxazole is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological properties. For instance, studies have shown that modifications at the 7-chloro position can significantly influence the compound's binding affinity to certain enzymes and receptors. Similarly, variations in the nitro group's reduction state can alter its biological activity, making it a valuable tool for investigating redox-sensitive mechanisms in cells.
In the context of contemporary pharmaceutical research, 7-Chloro-5-nitro-benzooxazole has been investigated for its potential role in addressing various therapeutic challenges. Recent publications highlight its application in the development of kinase inhibitors, where the benzooxazole core serves as a privileged scaffold. The combination of chloro and nitro functionalities allows for fine-tuning of the molecule's interactions with target proteins, leading to improved selectivity and potency. Additionally, the compound has shown promise in preclinical studies as an anti-proliferative agent, particularly against certain resistant cancer cell lines.
The structural features of 7-Chloro-5-nitro-benzooxazole also make it an attractive candidate for exploring new synthetic methodologies. Advances in catalytic processes have enabled more efficient and sustainable routes to this intermediate, reducing the environmental impact of its production. Furthermore, computational chemistry techniques have been employed to predict optimal reaction conditions and predict molecular properties with high accuracy. These tools have accelerated the discovery process by allowing researchers to screen large libraries of potential derivatives rapidly.
From a regulatory perspective, 7-Chloro-5-nitro-benzooxazole (CAS No. 133225-36-2) is subject to standard guidelines for chemical substances used in research and development. Its handling requires adherence to good laboratory practices (GLP) to ensure safety and reproducibility of results. While not classified as a hazardous material under current regulations, proper storage conditions are essential to maintain its stability and prevent degradation.
The future prospects for 7-Chloro-5-nitro-benzooxazole are promising, with ongoing research focusing on expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with improved therapeutic profiles. As our understanding of biological systems continues to evolve, compounds like 7-Chloro-5-nitro-benzooxazole will remain invaluable tools for exploring new frontiers in medicinal chemistry.
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